molecular formula C14H18ClNO B3077626 (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride CAS No. 1048947-73-4

(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Cat. No.: B3077626
CAS No.: 1048947-73-4
M. Wt: 251.75 g/mol
InChI Key: VNJWMPACNFWIIZ-UHFFFAOYSA-N
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Description

(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a secondary amine hydrochloride salt featuring two distinct functional groups:

  • Tetrahydrofuran-2-ylmethyl (THF-methyl) group: A saturated oxygen-containing heterocycle that improves solubility in polar solvents and modulates bioavailability.

This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its structural versatility. Its alkyne group enables click chemistry applications, while the THF moiety may influence pharmacokinetics via hydrogen bonding .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14;/h1-3,6-7,14-15H,5,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJWMPACNFWIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC#CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves several steps. One common synthetic route includes the reaction of 3-phenyl-2-propyn-1-amine with tetrahydro-2-furanylmethyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.

Chemical Reactions Analysis

(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, affecting various signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name (CAS if available) Molecular Formula Substituent R<sup>1</sup> Substituent R<sup>2</sup> Key Features Reference
(3-Phenyl-2-propyn-1-yl)(THF-methyl)amine hydrochloride C15H18ClNO 3-Phenyl-2-propyn-1-yl THF-methyl Alkyne for click chemistry; THF enhances solubility
(2E)-3-Phenyl-2-propen-1-ylamine hydrochloride C15H18ClNO 3-Phenyl-2-propen-1-yl THF-methyl Alkene instead of alkyne; reduced rigidity but retained π-π interactions
(2-Phenoxyethyl)(THF-methyl)amine hydrochloride C13H18ClNO2 2-Phenoxyethyl THF-methyl Ether linkage increases hydrophilicity; potential for H-bonding
(4-Methylbenzyl)(THF-methyl)amine hydrochloride (13605-56-6) C13H20ClNO 4-Methylbenzyl THF-methyl Methylbenzyl enhances lipophilicity; altered metabolic stability

Physicochemical and Pharmacological Properties

  • Solubility : The THF-methyl group improves aqueous solubility compared to purely aromatic analogs. However, the alkyne in the target compound reduces solubility relative to the propenyl analog .
  • Metabolism : THF-methyl groups are metabolized to tetrahydrofurfuryl alcohol (CAS 97-99-4), a common metabolite shared with acrylate/methacrylate derivatives . This pathway may influence clearance rates across analogs.
  • Reactivity: The alkyne in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in propenyl or phenoxyethyl analogs .

Research Findings and Limitations

  • Synthetic Challenges : The alkyne group in the target compound requires stringent anhydrous conditions during synthesis, unlike propenyl or benzyl analogs .
  • Toxicity : THF-methyl derivatives share metabolic pathways with acrylates, necessitating toxicity studies on tetrahydrofurfuryl alcohol accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Phenyl-2-propyn-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride
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